ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate
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Overview
Description
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11FO2 This compound is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a fluorine atom and a methyl group, and the carboxylic acid is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester
- Cyclopropanecarboxylic acid, 2-chloro-1-methyl-, ethyl ester
Uniqueness
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPBZPTADJAAG-IYSWYEEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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